
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as BPTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. In
科学的研究の応用
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. Additionally, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to possess antiviral activity against the Zika virus and the human immunodeficiency virus (HIV). 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits viral replication by targeting the viral protease and preventing the maturation of the viral particles. Moreover, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been investigated for its antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
作用機序
The mechanism of action of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the inhibition of various enzymes and signaling pathways. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione also inhibits the activity of viral proteases, which are essential for viral replication. This inhibition prevents the maturation of the viral particles and reduces the viral load. Additionally, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione also inhibits the activity of topoisomerase II, which leads to the accumulation of DNA damage and induces cell cycle arrest. Moreover, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of viral proteases, which prevents the maturation of the viral particles and reduces the viral load. Additionally, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of the NF-κB signaling pathway, which reduces inflammation and immune response.
実験室実験の利点と制限
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments. It exhibits potent anticancer, antiviral, and antimicrobial activity, which makes it a promising candidate for drug development. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is also not stable in acidic conditions, which can affect its activity and potency.
将来の方向性
There are several future directions for the research on 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathophysiology of these diseases. Another direction is to explore the structure-activity relationship of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione and its derivatives to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can improve its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can provide valuable information for its clinical development.
Conclusion:
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer, antiviral, and antimicrobial activity, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione, including its potential as a therapeutic agent for other diseases, the exploration of its structure-activity relationship, the development of novel drug delivery systems, and the investigation of its pharmacokinetics and pharmacodynamics.
合成法
The synthesis of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione involves a multistep process that starts with the reaction of benzylamine with 2-phenylethyl isocyanide to form the corresponding urea derivative. This intermediate is then treated with thiosemicarbazide and triethylorthoformate to yield 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. The purity and yield of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can be improved by using column chromatography and recrystallization techniques.
特性
IUPAC Name |
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c22-18-19-14-20(13-17-9-5-2-6-10-17)15-21(18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJUWQYDSGXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

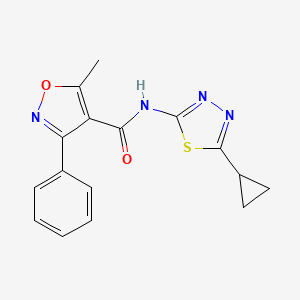
![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)

![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-phenylethanamine](/img/structure/B5686606.png)
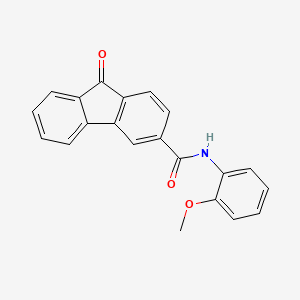
![5-acetyl-1'-(2-thienylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686627.png)

![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)
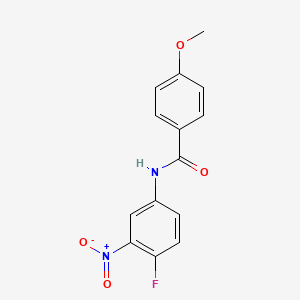
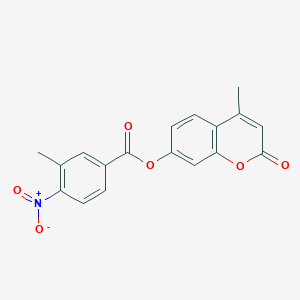
![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)
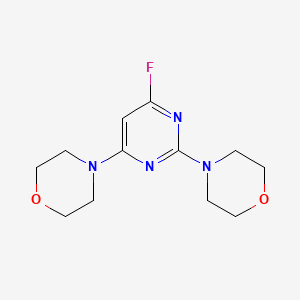

![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)